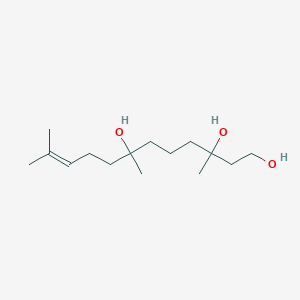![molecular formula C5H12N2S2 B14339027 Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- CAS No. 106860-28-0](/img/structure/B14339027.png)
Thiohydroxylamine, S-[(diethylamino)thioxomethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- is a sulfur-nitrogen compound known for its unique chemical properties and reactivity. It is used in various fields of scientific research and industrial applications due to its ability to undergo a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- can be synthesized through several methods. One common approach involves the reaction of active nitrogen with hydrogen sulfide in a microwave discharge flow reactor. The optimal conditions for this reaction include passing nitrogen through the discharge at a pressure of 15 mTorr and adding approximately 5 mTorr of hydrogen sulfide below the discharge .
Industrial Production Methods
Industrial production of thiohydroxylamine, S-[(diethylamino)thioxomethyl]- typically involves large-scale chemical reactors and controlled environments to ensure the purity and yield of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can reduce nitro groups, aldehydes, ketones, and epoxides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with thiohydroxylamine, S-[(diethylamino)thioxomethyl]- include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from reactions involving thiohydroxylamine, S-[(diethylamino)thioxomethyl]- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce amines and alcohols.
Scientific Research Applications
Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: It can be used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of thiohydroxylamine, S-[(diethylamino)thioxomethyl]- involves its ability to interact with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions, and as a reducing agent, facilitating the reduction of other compounds. The specific molecular targets and pathways depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: An inorganic compound with the chemical formula NH2OH, known for its use in the production of Nylon-6.
N,N-Diethylhydroxylamine: A related compound used in organic synthesis and as a reducing agent.
Uniqueness
Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- is unique due to its sulfur-nitrogen structure, which imparts distinct reactivity and chemical properties compared to other hydroxylamine derivatives. Its ability to undergo a wide range of chemical reactions makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
106860-28-0 |
|---|---|
Molecular Formula |
C5H12N2S2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
amino N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C5H12N2S2/c1-3-7(4-2)5(8)9-6/h3-4,6H2,1-2H3 |
InChI Key |
JGBDWRSVCOWWAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



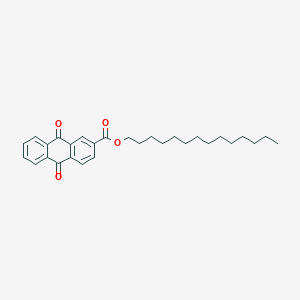



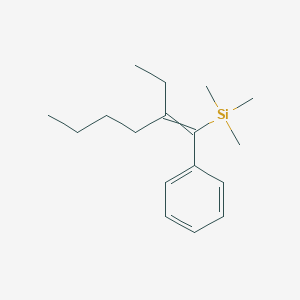
![5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid](/img/structure/B14338998.png)
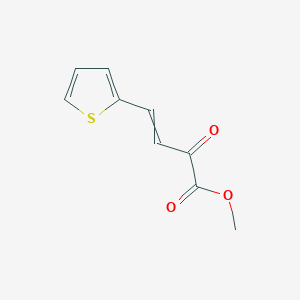
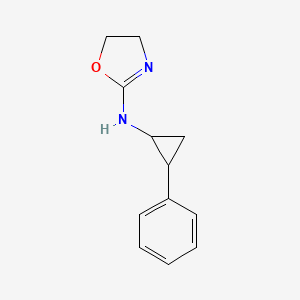
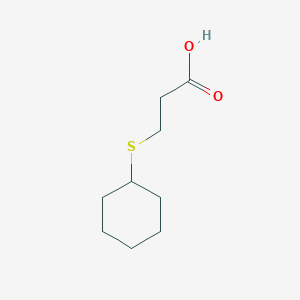


![2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14339033.png)
